molecular formula C19H25NO2 B3001282 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 838843-58-6

4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B3001282
M. Wt: 299.414
InChI Key: IWTTVDGBGHIXEW-UHFFFAOYSA-N
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Description

4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has demonstrated potential in the treatment of various types of cancer.

Mechanism Of Action

4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide works by inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor pathway. BTK is involved in the activation of various downstream signaling pathways that promote the growth and survival of cancer cells. By inhibiting BTK, 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide disrupts these signaling pathways and induces apoptosis in cancer cells.

Biochemical And Physiological Effects

4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide inhibits the activation of BTK and downstream signaling pathways, induces apoptosis in cancer cells, and inhibits the growth of cancer cells in vitro and in vivo. 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages And Limitations For Lab Experiments

One advantage of using 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide in lab experiments is its potency and selectivity for BTK. 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been shown to be a highly potent inhibitor of BTK, with an IC50 value in the nanomolar range. Another advantage is its favorable pharmacokinetic profile, which makes it suitable for in vivo studies.
One limitation of using 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide in lab experiments is its cost. 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a relatively expensive compound, which may limit its use in some labs. Another limitation is the potential for off-target effects, as 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide may inhibit other kinases in addition to BTK.

Future Directions

There are several future directions for research on 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide. One area of interest is the development of combination therapies that include 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide. Studies have shown that 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide can enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Another area of interest is the identification of biomarkers that can predict response to 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide. Studies have shown that certain genetic mutations may confer sensitivity or resistance to BTK inhibitors, including 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide. Identifying these biomarkers could help to guide treatment decisions and improve patient outcomes.
Conclusion
4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a small molecule inhibitor that has demonstrated potential in the treatment of various types of cancer. It works by inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor pathway. 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis. While there are some limitations to using 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide in lab experiments, there are also several future directions for research on this promising compound.

Synthesis Methods

4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide is synthesized through a multi-step process that involves the reaction of various reagents. The synthesis begins with the reaction of 2,5-dimethylfuran with 4-methylbenzylamine to form an intermediate product. This intermediate product is then reacted with 1,3-cyclohexanedione to form the final product, 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide.

Scientific Research Applications

4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Studies have shown that 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a potent inhibitor of the protein kinase BTK, which is involved in the growth and survival of cancer cells. 4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

4,7,7-trimethyl-N-[(4-methylphenyl)methyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-13-5-7-14(8-6-13)12-20-16(22)19-10-9-18(4,15(21)11-19)17(19,2)3/h5-8H,9-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTTVDGBGHIXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C23CCC(C2(C)C)(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide

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